molecular formula C20H26ClNO2 B13783289 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 63992-32-5

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13783289
CAS No.: 63992-32-5
M. Wt: 347.9 g/mol
InChI Key: MRGGCOJFSFIOSQ-UHFFFAOYSA-N
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Description

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to by several other names, such as adiphenin and adiphenine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 2-Biphenylacetic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system, where it exerts its effects by modulating neurotransmitter release and receptor activity. The compound’s diethylamino group plays a crucial role in its binding to receptors and enzymes, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its biphenylacetic acid core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

CAS No.

63992-32-5

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

diethyl-[2-[2-(2-phenylphenyl)acetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)14-15-23-20(22)16-18-12-8-9-13-19(18)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H

InChI Key

MRGGCOJFSFIOSQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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